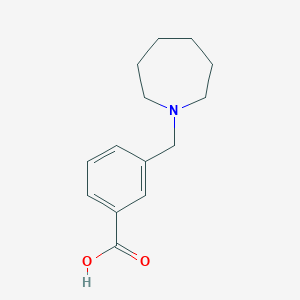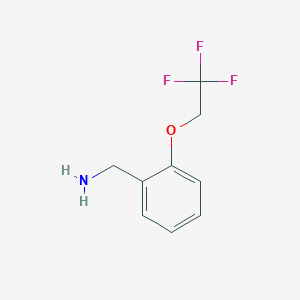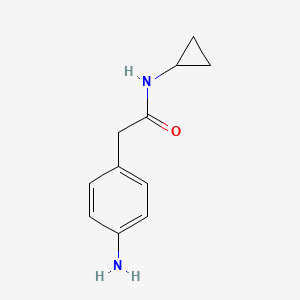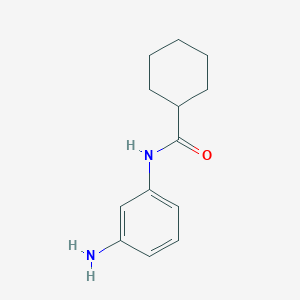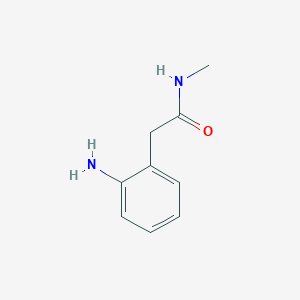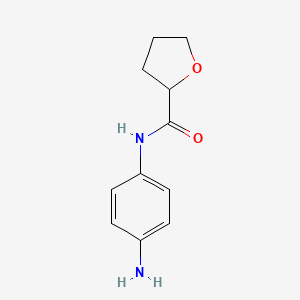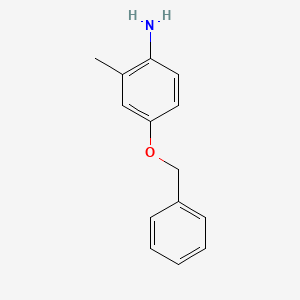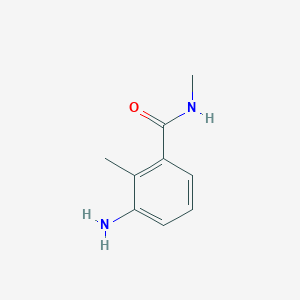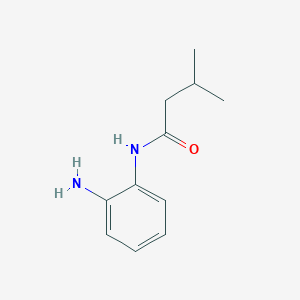
N-(2-氨基苯基)-3-甲基丁酰胺
描述
N-(2-aminophenyl)-3-methylbutanamide is an organic compound that belongs to the class of amides. It is characterized by the presence of an amide functional group (-CONH2) attached to a 2-aminophenyl group and a 3-methylbutanamide chain. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
科学研究应用
N-(2-aminophenyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
N-(2-aminophenyl)-3-methylbutanamide is primarily targeted at Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important because it plays a key role in the regulation of gene expression.
Mode of Action
The compound interacts with its targets, the HDACs, by inhibiting their activity . This inhibition results in an increase in acetylation levels of histone proteins, thereby influencing the structure of the chromatin and affecting gene expression.
Biochemical Pathways
The primary biochemical pathway affected by N-(2-aminophenyl)-3-methylbutanamide is the histone acetylation and deacetylation pathway . By inhibiting HDACs, the compound prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and promoting gene transcription. The downstream effects of this include changes in the expression of genes involved in cell cycle regulation, differentiation, and apoptosis.
Result of Action
The molecular and cellular effects of N-(2-aminophenyl)-3-methylbutanamide’s action primarily involve changes in gene expression due to its influence on histone acetylation . This can lead to a variety of cellular responses, including altered cell proliferation and differentiation, and induction of cell death in certain cancer cells .
生化分析
Biochemical Properties
N-(2-aminophenyl)-3-methylbutanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit histone deacetylase (HDAC) activity, which is crucial for regulating gene expression and chromatin remodeling . Additionally, it interacts with kinase enzymes, influencing cell signaling pathways . The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
N-(2-aminophenyl)-3-methylbutanamide affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Furthermore, it affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of N-(2-aminophenyl)-3-methylbutanamide involves several key processes. It exerts its effects by binding to specific biomolecules, such as HDACs and kinases, leading to enzyme inhibition or activation . This binding interaction results in changes in gene expression, as the inhibition of HDACs leads to increased acetylation of histones, thereby promoting transcriptional activation . Additionally, it can modulate signaling pathways by affecting the phosphorylation status of key signaling proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-aminophenyl)-3-methylbutanamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with persistent changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of N-(2-aminophenyl)-3-methylbutanamide vary with different dosages in animal models. At low doses, it has been shown to exert therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
N-(2-aminophenyl)-3-methylbutanamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit key metabolic enzymes, leading to changes in the levels of specific metabolites . These interactions can affect overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of N-(2-aminophenyl)-3-methylbutanamide within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation within cells can influence its biological activity and efficacy.
Subcellular Localization
N-(2-aminophenyl)-3-methylbutanamide exhibits specific subcellular localization, which affects its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with chromatin and regulate gene expression. The subcellular localization of the compound is crucial for its biological activity and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-3-methylbutanamide typically involves the reaction of 2-aminophenylamine with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of N-(2-aminophenyl)-3-methylbutanamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
N-(2-aminophenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
相似化合物的比较
Similar Compounds
- N-(2-aminophenyl)acetamide
- N-(2-aminophenyl)propionamide
- N-(2-aminophenyl)butanamide
Uniqueness
N-(2-aminophenyl)-3-methylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 3-methylbutanamide chain differentiates it from other similar compounds and may influence its reactivity and interactions with biological targets .
属性
IUPAC Name |
N-(2-aminophenyl)-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)7-11(14)13-10-6-4-3-5-9(10)12/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMGTKUOCXKMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588290 | |
| Record name | N-(2-Aminophenyl)-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52905-00-7 | |
| Record name | N-(2-Aminophenyl)-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


